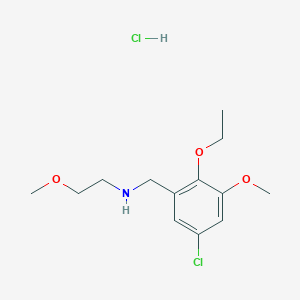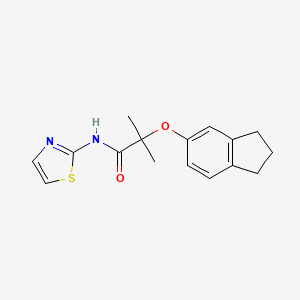![molecular formula C16H24BrNO B4604939 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane](/img/structure/B4604939.png)
1-[3-(4-bromo-2-methylphenoxy)propyl]azepane
概要
説明
1-[3-(4-Bromo-2-methylphenoxy)propyl]azepane is an organic compound with the molecular formula C₁₆H₂₄BrNO. It is characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an azepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2-methylphenol.
Ether Formation: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-bromo-2-methylphenoxy)propanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[3-(4-bromo-2-methylphenoxy)propyl]azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-[3-(4-bromo-2-methylphenoxy)propyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: It can be used in the synthesis of polymers and advanced materials.
Biological Studies: Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .
類似化合物との比較
Similar Compounds
1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine: Similar structure but with a piperazine ring instead of azepane.
4-Bromo-2-methylphenol: The brominated phenol precursor used in the synthesis.
3-(4-bromo-2-methylphenoxy)propanol: An intermediate in the synthesis of the target compound.
Uniqueness
1-[3-(4-bromo-2-methylphenoxy)propyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-[3-(4-bromo-2-methylphenoxy)propyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-13-15(17)7-8-16(14)19-12-6-11-18-9-4-2-3-5-10-18/h7-8,13H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTODYPOZYUDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-bicyclo[2.2.1]hept-2-yl-N'-(2-phenylethyl)thiourea](/img/structure/B4604868.png)
![5-chloro-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide](/img/structure/B4604871.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4604878.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4604896.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide](/img/structure/B4604907.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B4604910.png)
![methyl 2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4604915.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4604922.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4604928.png)
![3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE](/img/structure/B4604955.png)
![Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate](/img/structure/B4604963.png)


![2-methyl-N-{3-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B4604975.png)
